molecular formula C11H10Br2 B12595453 (5,5-Dibromopenta-2,4-dien-1-YL)benzene CAS No. 646533-98-4

(5,5-Dibromopenta-2,4-dien-1-YL)benzene

Cat. No.: B12595453
CAS No.: 646533-98-4
M. Wt: 302.00 g/mol
InChI Key: LTRXMQUUIPLPGS-UHFFFAOYSA-N
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Description

(5,5-Dibromopenta-2,4-dien-1-YL)benzene is a specialized organic compound that serves as a versatile synthetic intermediate in chemical research. Its structure features a benzene ring linked to a penta-2,4-dien-1-yl chain that is dibrominated at the terminal 5-position, making it a valuable substrate for further functionalization. This compound is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, where the two bromine atoms can act as leaving groups to construct more complex molecular architectures [https://www.organic-chemistry.org/abstracts/lit2/791.shtm]. The conjugated diene system also allows for Diels-Alder cycloaddition reactions, enabling the synthesis of various carbocyclic and heterocyclic compounds. Researchers utilize this reagent in the development of novel organic materials, pharmaceuticals, and ligands for catalysis, leveraging its unique reactivity profile to introduce a phenyl-substituted diene moiety into target molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646533-98-4

Molecular Formula

C11H10Br2

Molecular Weight

302.00 g/mol

IUPAC Name

5,5-dibromopenta-2,4-dienylbenzene

InChI

InChI=1S/C11H10Br2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-7,9H,8H2

InChI Key

LTRXMQUUIPLPGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC=CC=C(Br)Br

Origin of Product

United States

Biological Activity

(5,5-Dibromopenta-2,4-dien-1-YL)benzene is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula: C11H8Br2
Molecular Weight: 304.99 g/mol
IUPAC Name: this compound

The compound features a conjugated diene system and bromine substituents that influence its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This is likely due to the electrophilic nature of the bromine atoms, which can react with nucleophilic sites in microbial cells.
  • Antioxidant Properties: Studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
  • Enzyme Inhibition: Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX), which is relevant in inflammation and pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of COX

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on various strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli. This suggests a promising application in treating infections resistant to conventional therapies.
  • Antioxidant Activity Assessment:
    In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This indicates its potential role as a protective agent against oxidative damage.
  • Enzyme Inhibition Research:
    In a biochemical analysis, this compound was found to inhibit COX enzymes in a dose-dependent manner. This inhibition could lead to anti-inflammatory effects and warrants further exploration for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

(a) (5,5-Difluoro-3-methylpenta-3,4-dien-1-yl)benzene
  • Structural Differences : Replaces bromine with fluorine at the 5-position and introduces a methyl group at the 3-position.
  • Electronic Effects : Fluorine’s higher electronegativity reduces electron density in the diene system compared to bromine, altering reactivity in electrophilic additions.
  • Spectroscopic Data : 13C NMR () shows distinct shifts for the allenic carbons (δ 195.2, 125.4) and fluorine-coupled splitting patterns, differing from brominated analogs .
(b) (1-Bromo-2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene
  • Structural Differences : Cyclopentadiene core substituted with four phenyl groups and one bromine, contrasting with the linear diene in the target compound.
  • Steric and Electronic Impact : The bulky phenyl groups hinder rotation, while the cyclic system delocalizes electrons differently. HRMS data (Exact Mass: 524.1518 in ) distinguishes it from linear analogs .

Methyl-Substituted Analogs

(5,5-Dibromo-3-methylpenta-3,4-dien-1-yl)benzene
  • Structural Differences : Methyl group at the 3-position introduces steric hindrance near the diene system.
  • Reactivity Implications : The methyl group may stabilize transition states in cycloaddition reactions but reduce accessibility for nucleophilic attack. NMR data () reveals upfield shifts for methyl protons (δ 2.23) compared to unsubstituted analogs .

Data Tables: Structural and Spectroscopic Comparisons

Table 1: NMR Data for Selected Compounds

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) Source
(5,5-Dibromo-3-methylpenta-3,4-dien-1-yl)benzene 7.38–7.26 (Ar-H), 6.65 (d), 2.23 (s) 140.1 (C-Br), 195.2 (C=)
(5,5-Difluoro-3-methylpenta-3,4-dien-1-yl)benzene Not reported 195.2 (C=), 125.4 (C-F)

Table 2: Key Structural Parameters

Compound Substituents Halogen Impact Key Applications
(5,5-Dibromopenta-2,4-dien-1-yl)benzene Br at 5, benzene at 1 High reactivity Suzuki coupling, polymer precursors
(1-Bromo-...cyclopenta-2,4-dien-1-yl)benzene Cyclic, tetraphenyl Steric bulk Catalysis, ligand design

Research Findings and Implications

  • Reactivity Trends : Brominated dienes exhibit higher electrophilicity than fluorinated analogs, favoring nucleophilic substitutions. Methyl groups enhance thermal stability but limit conformational flexibility .
  • Spectroscopic Signatures : Fluorine and bromine substituents produce distinct NMR splitting patterns, aiding structural elucidation. Cyclic analogs show downfield shifts due to ring strain .

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